2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a benzimidazole moiety, a cyano group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)aniline: Shares the benzimidazole core but lacks the cyano and acetamide groups.
4-(1H-benzimidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of the phenoxy group.
Uniqueness
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18(2)22-7-3-4-8-23(22)29-26(32)17-33-21-13-11-19(12-14-21)15-20(16-28)27-30-24-9-5-6-10-25(24)31-27/h3-15,18H,17H2,1-2H3,(H,29,32)(H,30,31)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFIRRKKHJIYJA-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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